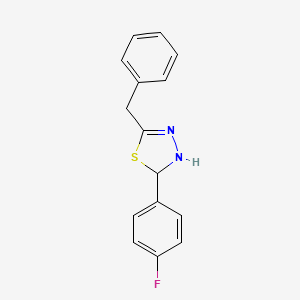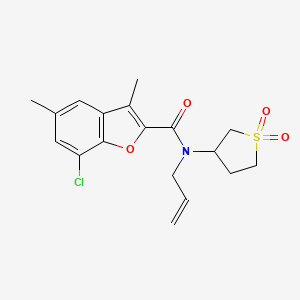![molecular formula C20H21NO2 B5224637 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through various methods.
作用机制
The mechanism of action of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the production of inflammatory cytokines and exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline exhibits low toxicity towards normal cells. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. Additionally, it has been found to disrupt the cell membrane of bacteria, leading to their death.
实验室实验的优点和局限性
The advantages of using 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline in lab experiments include its low toxicity towards normal cells, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.
未来方向
There are several future directions for the study of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. One direction is to further investigate its mechanism of action and to determine its efficacy in vivo. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, studies could be conducted to determine its potential use in combination with other anticancer drugs or as a potential lead compound for the development of new drugs.
In conclusion, 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
合成方法
The synthesis of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been achieved through several methods. One of the methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylamine hydrochloride to form 3-(3,5-dimethylphenoxy)propylamine. The resulting product is then reacted with 8-chloroquinoline to produce 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. Other methods involve the use of different starting materials and reagents.
科学研究应用
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been studied extensively due to its potential applications in various fields of science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-12-16(2)14-18(13-15)22-10-5-11-23-19-8-3-6-17-7-4-9-21-20(17)19/h3-4,6-9,12-14H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJMFHSJNEUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)

![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)

![2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)
![5-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5224641.png)
